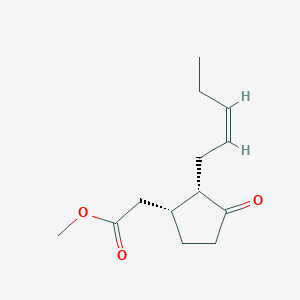
(3R,7S)-Methyl jasmonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,7S)-Methyl jasmonate is a derivative of jasmonic acid, a naturally occurring plant hormone. Jasmonates, including methyl jasmonate and its derivatives, play crucial roles in plant growth, development, and defense mechanisms. They are involved in processes such as seed germination, root growth, fruit ripening, and response to environmental stresses .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3R,7S)-Methyl jasmonate can be synthesized through various chemical routes. One common method involves the esterification of jasmonic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of methyl (+)-7-isojasmonate often involves large-scale esterification processes. These processes are optimized for high yield and purity, using continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: (3R,7S)-Methyl jasmonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
(3R,7S)-Methyl jasmonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: In plant biology, it is used to study plant hormone signaling pathways and stress responses.
Medicine: Research has explored its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in agriculture to enhance plant growth and resistance to pests and diseases
Mechanism of Action
(3R,7S)-Methyl jasmonate is compared with other jasmonates such as jasmonic acid and cis-jasmone:
Jasmonic Acid: Both compounds are involved in plant defense and stress responses, but methyl (+)-7-isojasmonate is more effective in certain applications due to its methyl ester group.
Cis-Jasmone: Similar to methyl (+)-7-isojasmonate, cis-jasmone also plays a role in plant defense but has different structural and functional properties
Comparison with Similar Compounds
- Jasmonic acid
- Methyl jasmonate
- Cis-jasmone
Conclusion
(3R,7S)-Methyl jasmonate is a versatile compound with significant roles in plant biology, chemistry, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and practical applications.
Properties
Molecular Formula |
C13H20O3 |
|---|---|
Molecular Weight |
224.3 g/mol |
IUPAC Name |
methyl 2-[(1R,2S)-3-oxo-2-[(Z)-pent-2-enyl]cyclopentyl]acetate |
InChI |
InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4-/t10-,11+/m1/s1 |
InChI Key |
GEWDNTWNSAZUDX-KWKBKKAHSA-N |
SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Isomeric SMILES |
CC/C=C\C[C@H]1[C@H](CCC1=O)CC(=O)OC |
Canonical SMILES |
CCC=CCC1C(CCC1=O)CC(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















